2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold (I)–NHC complexes . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and additives such as Na2S2O3 for purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substituents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the thiophene ring .
Scientific Research Applications
2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antioxidant effects . In organic electronics, its unique electronic properties contribute to its performance in devices like OFETs and OLEDs .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar thiophene core structure and are used in various applications, including pharmaceuticals and organic electronics.
Fluorinated benzothiadiazole derivatives: These compounds are known for their use in organic field-effect transistors and inverters.
Uniqueness
2-(2-FLUOROBENZAMIDO)-N-(PROPAN-2-YL)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both fluorine and amide functional groups.
Properties
Molecular Formula |
C18H19FN2O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19FN2O2S/c1-10(2)20-17(23)15-12-7-5-9-14(12)24-18(15)21-16(22)11-6-3-4-8-13(11)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
IBDXKOAYCRVEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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